Quarfloxin

説明

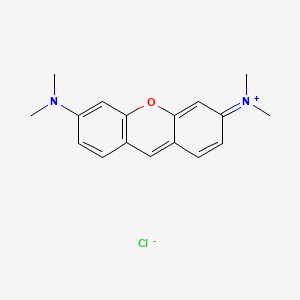

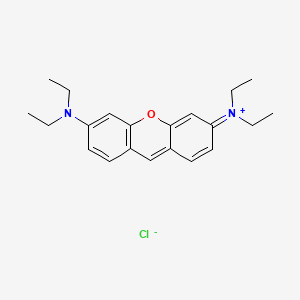

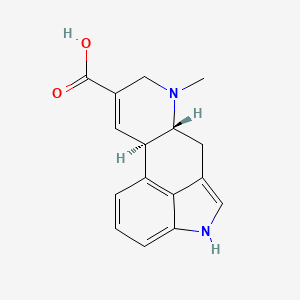

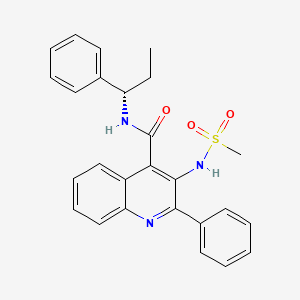

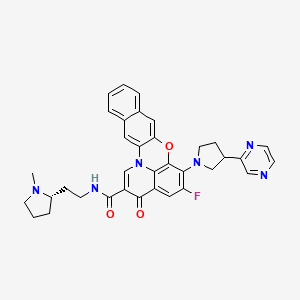

Quarfloxin, also known as CX-3543, is a first-in-class clinical G-quadruplex-targeting drug . It was originally derived from a group of fluoroquinolones that were shown to have dual topoisomerase II (Top2) and G-quadruplex (G4) interactions . Quarfloxin belongs to the class of organic compounds known as phenoxazines .

Molecular Structure Analysis

Quarfloxin is a complex organic compound with the molecular formula C35H33FN6O3 . It is derived from a group of fluoroquinolones and has been shown to have interactions with G-quadruplexes . More detailed structural analysis would require specific experimental data.

Physical And Chemical Properties Analysis

Quarfloxin is a complex organic compound with the molecular formula C35H33FN6O3 . Detailed physical and chemical properties would require specific experimental data.

科学的研究の応用

Specific Scientific Field

Summary of the Application

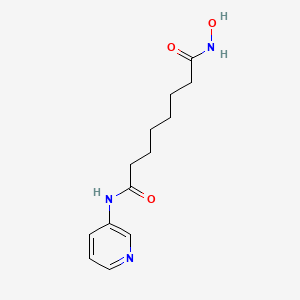

Quarfloxin is a fluoroquinolone derivative designed to induce apoptosis in cancer cells by disrupting an essential r-DNA:protein interaction needed for excessive ribosomal synthesis .

Methods of Application or Experimental Procedures

Two phase 1 trials have been completed with Quarfloxin, studying the safety, tolerance, and pharmacokinetics of doses administered daily x 5 every three weeks, and also weekly x 3 every four weeks .

Results or Outcomes

Sixty patients participated in the trials and the drug was well tolerated, with dose-limiting toxicities of reversible cough, headache, and cramps related to the rate of the intravenous infusion of Quarfloxin . Three patients showed robust evidence of biological activity .

Application in Antiviral Therapy

Specific Scientific Field

Summary of the Application

G-quadruplexes (G4s) are non-canonical nucleic acids secondary structures that form within guanine-rich strands of regulatory genomic regions. G4s have been extensively described in the human genome, especially in telomeres and oncogene promoters .

Methods of Application or Experimental Procedures

G4 ligands have been developed and tested both as tools to study the complexity of G4-mediated mechanisms in the viral life cycle, and as therapeutic agents .

Results or Outcomes

In general, G4 ligands showed promising antiviral activity, with G4-mediated mechanisms of action both at the genome and transcript level .

Application in c-MYC Promoter Targeting

Specific Scientific Field

Summary of the Application

Quarfloxin has been developed to preferentially target G4 nucleic acids, which are found in the c-MYC promoter region. The formation of G-quadruplex secondary DNA structures in these regions can downregulate the transcription of this oncogene .

Methods of Application or Experimental Procedures

The direct targeting of the c-MYC protein has been attempted but so far unsuccessfully, as it lacks a definite binding site for the modulators .

Results or Outcomes

The discovery of a new class of anticancer drugs targeting G-quadruplexes in the c-MYC promoter of cancer cells has been a major achievement in the last decades .

Application in Genome Stability

Specific Scientific Field

Summary of the Application

G-quadruplex (G4) structures can drive genome instability by creating mutations, deletions and stimulating recombination events . Quarfloxin has been used to study these structures.

Methods of Application or Experimental Procedures

Different chemical molecules (G4 ligands) have been developed that aim to target G4 structures .

Results or Outcomes

Treatment with G4 ligands enhances the cytotoxic effect in cells that have high levels of genome instability .

Application in Nucleolin/G4 Complex Disruption

Specific Scientific Field

Summary of the Application

Quarfloxin, also known as CX-3543, can selectively disrupt nucleolin/G4 complexes in the nucleus . This action suppresses the transcription of RNA polymerase I and induces apoptosis in cancer cells .

Methods of Application or Experimental Procedures

The application involves the use of Quarfloxin to target and disrupt nucleolin/G4 complexes in the nucleus of cancer cells .

Results or Outcomes

The disruption of these complexes suppresses the transcription of RNA polymerase I, leading to the induction of apoptosis in cancer cells .

Application in Enhancing Cytotoxic Effect

Specific Scientific Field

Summary of the Application

Quarfloxin has been used in studies to enhance the cytotoxic effect in cells that have high levels of genome instability .

Methods of Application or Experimental Procedures

In these studies, cells with high levels of genome instability (e.g., after radiation therapy, after PARP inhibitor treatment, or in BRCA1-deficient cells) were treated with Quarfloxin .

Results or Outcomes

The treatment with Quarfloxin enhanced the cytotoxic effect in these cells .

将来の方向性

G-quadruplexes, like the ones Quarfloxin targets, are viewed as emerging therapeutic targets in oncology . The well-defined targets and structural information of DNA G-quadruplexes are essential for understanding their biological functions, as well as for the rational design of small molecules targeting these structures . Therefore, the future directions of research on Quarfloxin and similar compounds may involve further exploration of their potential as anticancer drugs .

特性

IUPAC Name |

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23?,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQIDNWTQOYDLF-CGAIIQECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quarfloxin | |

CAS RN |

865311-47-3 | |

| Record name | Quarfloxin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865311473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quarfloxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUARFLOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M31J5031Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

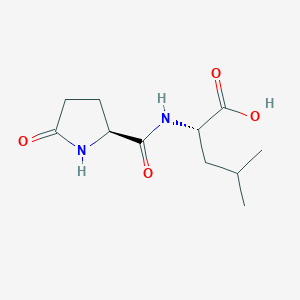

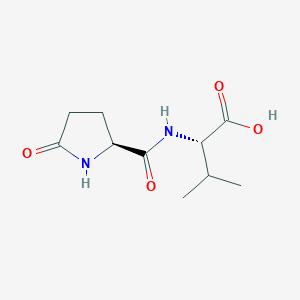

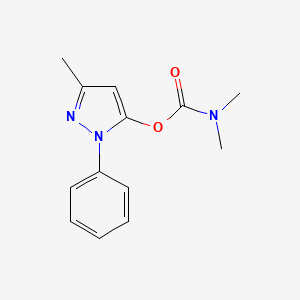

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。